
7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Overview
Description
7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of various mental disorders such as anxiety, insomnia, and seizures .
Preparation Methods
The synthesis of 7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one involves several steps. One common method includes the reaction of 2-amino-5-bromo-2’-chlorobenzophenone with glycine in the presence of a base, followed by cyclization to form the benzodiazepine ring . Industrial production methods often involve the use of substituted 2-aminobenzophenones with subsequent acylation, amination, and cyclization . The reaction conditions typically require elevated temperatures and the presence of catalysts such as zinc chloride .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 7 serves as a leaving group, enabling nucleophilic substitution under controlled conditions.
Key Findings :
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Reagents : Bromine substitution occurs using nucleophiles such as hydroxyl (-OH), alkoxy (-OR), or amine (-NH2) groups in the presence of polar aprotic solvents (e.g., DMF, THF) and bases (e.g., K2CO3, NaOH) .
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Conditions : Reactions typically proceed at 60–80°C with yields influenced by steric hindrance from the 2-chlorophenyl group .
Example Reaction :
Table 1 : Substitution Reactivity at Position 7
Nucleophile | Product | Yield (%) | Temperature (°C) | Source |
---|---|---|---|---|
NH3 | 7-Amino derivative | 65 | 70 | |
CH3O⁻ | 7-Methoxy derivative | 58 | 80 | |
HS⁻ | 7-Mercapto derivative | 42 | 60 |
Acylation and Alkylation
The secondary amine in the diazepine ring undergoes acylation or alkylation to modify pharmacological properties.
Key Findings :
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Acylation : Reacts with acetyl chloride or anhydrides in pyridine to form N-acylated derivatives .
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Alkylation : Organometallic reagents (e.g., Grignard reagents) facilitate alkylation at the amide nitrogen under inert atmospheres .
Example Reaction :
Notable Products :
Ring-Opening and Rearrangement
The tetrahydrodiazepine ring undergoes acid- or base-catalyzed ring-opening, followed by recyclization.
Key Findings :
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Acidic Conditions : Hydrolysis with HCl/EtOH opens the ring to form linear amino-ketone intermediates .
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Base-Mediated Cyclization : Reclosure with NaOH or K2CO3 yields fused quinazoline derivatives .
Mechanistic Pathway :
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Protonation of the amide oxygen under acidic conditions.
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Cleavage of the C-N bond to generate a benzophenone intermediate.
Oxidation and Metabolic Transformations
In biological systems, the compound undergoes oxidative metabolism at multiple sites:
Table 2 : Metabolic Reactions Observed In Vivo
Implications :
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Hydroxylation at C3 increases polarity, facilitating renal excretion .
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Debromination reduces molecular weight by ~80 Da, confirmed via mass spectrometry .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization of the aromatic rings.
Key Findings :
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Suzuki Coupling : Reacts with arylboronic acids to replace bromine with aryl groups .
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Buchwald–Hartwig Amination : Introduces amino groups at position 7 using Pd(OAc)2/XPhos catalysts .
Example Reaction :
Optimized Conditions :
Stability Under Hydrolytic Conditions
The compound demonstrates pH-dependent stability:
Table 3 : Hydrolysis Half-Lives
pH | Temperature (°C) | Half-Life (h) | Primary Degradants | Source |
---|---|---|---|---|
1.2 | 37 | 4.5 | Ring-opened amino-ketone | |
7.4 | 37 | 48 | Stable | |
9.0 | 37 | 12 | 7-Hydroxy analog |
Degradation Pathway :
Photochemical Reactions
UV irradiation induces debromination and dimerization:
Key Observations :
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention in various areas of medicinal chemistry due to its potential therapeutic effects:
Anxiolytic Activity
Benzodiazepines are widely recognized for their anxiolytic properties. Research indicates that derivatives of benzodiazepines can exhibit significant anxiety-reducing effects. Studies have shown that compounds similar to 7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one may interact with GABA receptors, enhancing inhibitory neurotransmission and potentially alleviating anxiety symptoms .
Anticonvulsant Properties
Benzodiazepines are also used in the treatment of epilepsy and seizure disorders. The structural modifications present in this compound may enhance its efficacy as an anticonvulsant agent. Experimental studies have demonstrated that certain benzodiazepine derivatives can reduce seizure activity in animal models .
Sedative Effects
The sedative properties of benzodiazepines make them valuable in clinical settings for managing insomnia and other sleep disorders. The compound's ability to modulate GABAergic activity suggests potential applications in developing new sedative medications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profiles. The presence of the bromine and chlorophenyl groups is believed to influence its binding affinity to GABA receptors and other molecular targets. Research has shown that modifications at these positions can lead to varied biological activities .
Case Studies and Research Findings
Several studies have investigated the efficacy of benzodiazepine derivatives similar to this compound:
Mechanism of Action
The compound exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptors in the brain . It acts as a positive allosteric modulator at the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and anticonvulsant effects . The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release .
Comparison with Similar Compounds
7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is similar to other benzodiazepines such as diazepam, lorazepam, and clonazepam . it is unique due to its specific substitution pattern, which includes a bromine atom at the 7-position and a chlorine atom at the 2’-position . This unique structure contributes to its distinct pharmacological profile, including its potency and duration of action .
Similar compounds include:
Diazepam: Commonly used for anxiety and muscle spasms.
Lorazepam: Known for its use in treating severe anxiety and insomnia.
Clonazepam: Used primarily for seizure disorders and panic disorders.
Biological Activity
7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one, commonly known as phenazepam, is a compound belonging to the benzodiazepine class. It is primarily recognized for its sedative, anxiolytic, and anticonvulsant properties. This article delves into the biological activity of this compound, exploring its pharmacological effects, safety profile, and relevant research findings.
- Molecular Formula : C15H12BrClN2O
- Molecular Weight : 349.61 g/mol
- CAS Number : 51753-57-2
- Melting Point : 214-224 °C
- Solubility : Slightly soluble in chloroform, DMSO, and methanol
Pharmacological Effects
Phenazepam exhibits a range of biological activities attributed to its interaction with the central nervous system (CNS). The following table summarizes its primary effects:
Effect | Description |
---|---|
Anxiolytic | Reduces anxiety and promotes relaxation. |
Sedative | Induces sleep and decreases arousal. |
Anticonvulsant | Prevents seizures by stabilizing neuronal activity. |
Muscle Relaxant | Relieves muscle tension and spasms. |
The compound primarily functions as a positive allosteric modulator of the GABA receptor. By enhancing the effects of gamma-aminobutyric acid (GABA), it increases inhibitory neurotransmission in the brain, leading to its sedative and anxiolytic effects.
Clinical Applications
Phenazepam is utilized in various clinical settings:
- Neurological Disorders : Effective in managing conditions such as epilepsy and alcohol withdrawal syndrome.
- Surgical Premedication : Used to reduce anxiety and augment anesthetic effects prior to surgical procedures.
Safety Profile
Phenazepam's safety profile indicates moderate toxicity. The following table outlines key safety data:
Parameter | Value |
---|---|
LD50 (rat) | 720 mg/kg (intraperitoneal) |
Hazard Statements | H225 (Highly flammable), H302 (Harmful if swallowed) |
Storage Conditions | Controlled substance; store at -20 °C |
Case Study 1: Abuse Potential
A study conducted in Sweden highlighted the increasing instances of phenazepam abuse among recreational drug users. Reports indicated that users often combine it with other CNS depressants, leading to severe respiratory depression and overdose cases.
Case Study 2: Efficacy in Epilepsy Management
Research published in Epilepsy Research demonstrated that phenazepam significantly reduced seizure frequency in patients with refractory epilepsy. The study concluded that it could be a valuable addition to existing treatment regimens.
Research Findings
- A study published in Pharmacology Biochemistry and Behavior found that phenazepam effectively reduces anxiety-like behaviors in animal models.
- Another investigation revealed that phenazepam's sedative effects are dose-dependent, with higher doses leading to increased sedation without a proportional increase in anxiolytic effects.
Properties
IUPAC Name |
7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7,15,18H,8H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRUSQDROUHISB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324527 | |
Record name | 7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642547 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
89445-67-0 | |
Record name | 7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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